

Application Notes: Formulation of Pigment Orange 36 for Security Ink Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **PIGMENT ORANGE 36**

Cat. No.: **B078092**

[Get Quote](#)

Introduction

Pigment Orange 36 (PO36) is a high-performance benzimidazolone organic pigment known for its bright, reddish-orange hue and exceptional durability.^[1] Its chemical structure, which includes a stable azo bond and a benzimidazolone moiety, provides excellent resistance to UV radiation, solvents, heat, and weathering.^{[2][3]} These properties make PO36 an ideal candidate for use in security printing inks, where color stability, longevity, and resistance to tampering are critical.^[1] Security inks are specialized inks designed to prevent counterfeiting and ensure the authenticity of documents and products by incorporating features like UV fluorescence, color-shifting properties, or chemical resistance.^[4] This document provides detailed application notes and protocols for the formulation and evaluation of **Pigment Orange 36** in a security ink system, specifically incorporating a covert ultraviolet (UV) fluorescent feature.

Pigment Orange 36: Properties and Specifications

The inherent robustness of PO36 makes it a suitable primary colorant for security applications. Its performance characteristics ensure that the visible component of the ink remains stable under various environmental stresses.

Table 1: Physicochemical Properties of **Pigment Orange 36**

Property	Value	Source(s)
C.I. Name	Pigment Orange 36	
C.I. Number	11780	[5]
CAS Number	12236-62-3	[5][6]
Chemical Class	Benzimidazolone Azo	[5]
Molecular Formula	C17H13CIN6O5	[7][8]
Molecular Weight	~416.78 g/mol	[7][8]
Density	1.4 - 1.7 g/cm ³	[2][5][6]
Heat Stability	Up to 280-300°C	[2]
Particle Size	50 - 200 nm	
Lightfastness (BWS)	7 - 8 (Excellent)	[2][5][6]
Weather Resistance	4 - 5 (Very Good to Excellent)	[2][6]
Acid Resistance	5 (Excellent)	[2][5][6]
Alkali Resistance	5 (Excellent)	[2][5][6]
Solvent Resistance	Good to Excellent	[1][2][9]

Starting Formulation for a PO36-Based Security Ink

The formulation of a security ink requires a precise balance of its core components: the pigment for color, the resin (or binder) for adhesion and durability, the solvent to control viscosity and drying, and additives to enhance specific properties. The following table provides a starting point for a solvent-based security ink incorporating a covert UV fluorescent feature.

Table 2: Example Formulation for a UV-Fluorescent Security Ink

Component	Function	Concentration (wt%)
Pigment Orange 36	Primary Colorant	10 - 20%
UV Fluorescent Taggant	Covert Security Feature	1 - 5%
Acrylic or Polyurethane Resin	Binder / Vehicle	15 - 25%
Solvent Blend (e.g., Methoxy Propanol, Ethyl Acetate)	Carrier / Viscosity Control	50 - 70%
Dispersing Agent	Pigment Wetting & Stabilization	1 - 2%
Wax Additive (e.g., PE or PTFE)	Slip & Abrasion Resistance	0.5 - 1.5%

Experimental Protocols

The following protocols outline the methodology for preparing and evaluating a security ink based on **Pigment Orange 36**.

Protocol 1: Preparation of Pigment Concentrate (Mill Base)

This protocol describes the dispersion of **Pigment Orange 36** into a resin solution to create a stable pigment concentrate.

Materials & Equipment:

- **Pigment Orange 36** powder
- Acrylic resin
- Solvent blend (e.g., 1:1 Methoxy Propanol/Ethyl Acetate)
- Dispersing agent
- High-speed disperser or bead mill

- Analytical balance
- Beakers and mixing vessels

Procedure:

- Vehicle Preparation: In a mixing vessel, dissolve the acrylic resin and dispersing agent into the solvent blend under moderate agitation until a clear, homogeneous solution is formed.
- Pigment Addition: While continuing to mix the vehicle at low speed, slowly add the pre-weighed **Pigment Orange 36** powder to prevent agglomeration.
- Dispersion: Increase the mixing speed to high (e.g., 2000-3000 rpm for a high-speed disperser) and process for 30-45 minutes. If using a bead mill, process until the desired particle size is achieved (typically $<1\text{ }\mu\text{m}$, verified by a Hegman gauge).
- Quality Control: Evaluate the resulting mill base for color strength, viscosity, and dispersion quality.

Protocol 2: Formulation of the Final Security Ink

This protocol details the incorporation of the covert security feature and final ink letdown.

Materials & Equipment:

- PO36 Mill Base (from Protocol 1)
- UV Fluorescent Taggant (select a taggant that is invisible under ambient light but fluoresces under a specific UV wavelength, e.g., 365 nm)
- Additional resin and solvent (letdown vehicle)
- Wax additive
- Low-speed laboratory mixer

Procedure:

- Taggant Incorporation: In a separate mixing vessel, disperse the UV fluorescent taggant into a portion of the letdown vehicle. Mix at low to moderate speed until uniformly distributed.
- Letdown: To the taggant dispersion, slowly add the PO36 mill base under constant, low-speed agitation.
- Additive Addition: Introduce the wax additive and any other performance-enhancing agents into the mixture.
- Homogenization: Continue mixing for 15-20 minutes to ensure all components are fully homogenized.
- Final Adjustment: Adjust the final viscosity with the solvent blend as required for the intended printing application (e.g., flexography, gravure).

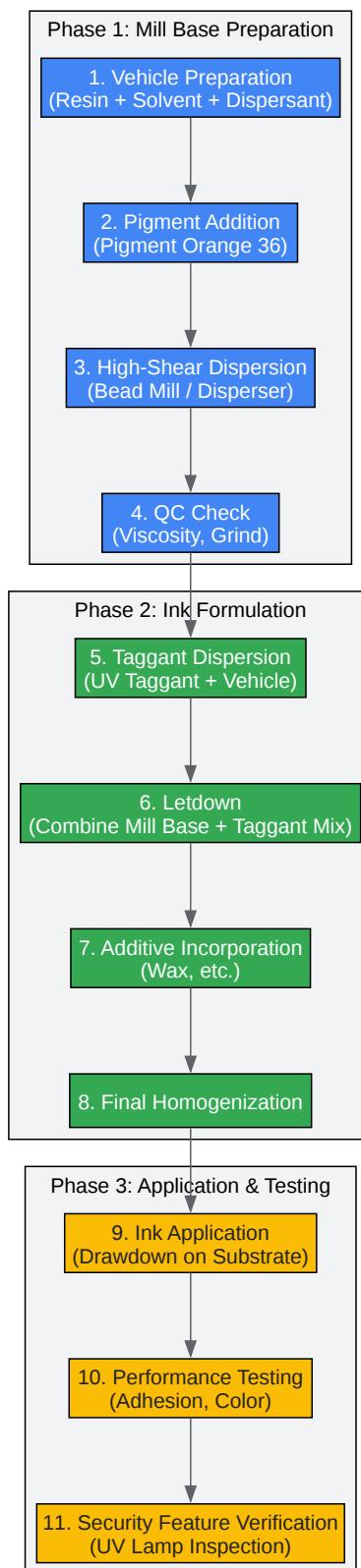
Protocol 3: Ink Application and Performance Evaluation

This protocol covers the application of the formulated ink to a substrate and subsequent testing.

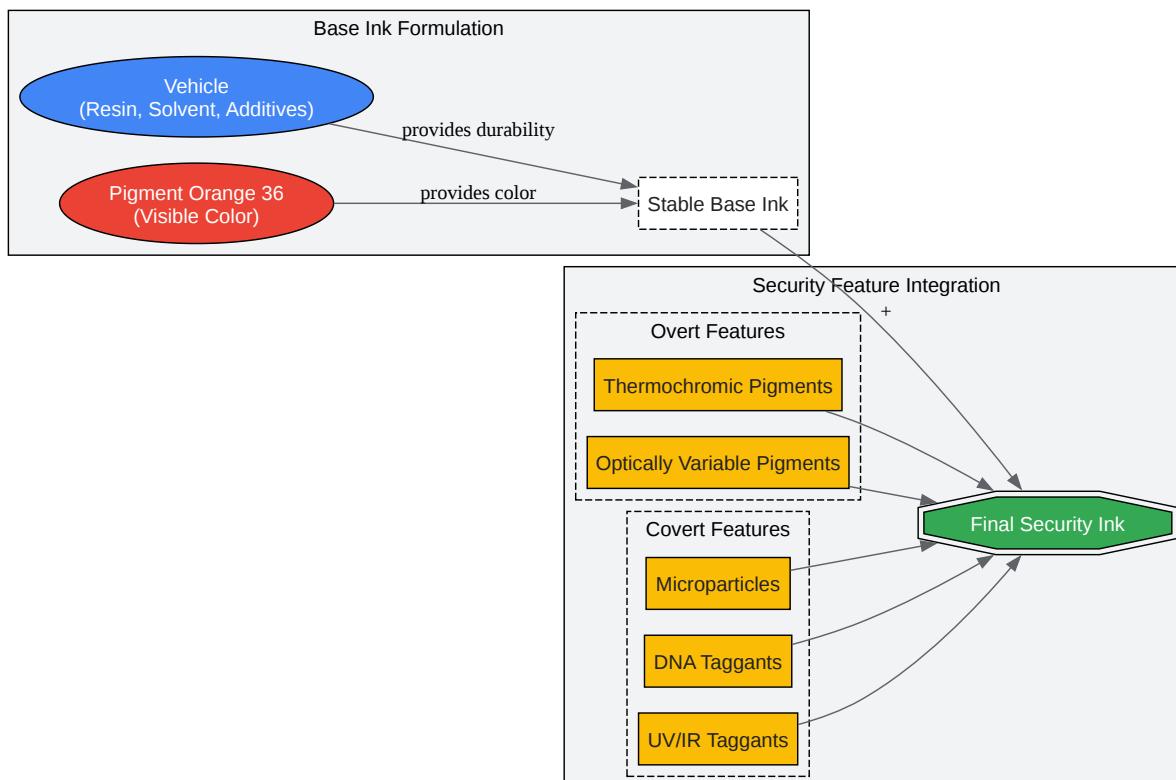
Materials & Equipment:

- Final Security Ink (from Protocol 2)
- Security paper or desired substrate
- Wire-wound lab rod or automatic film applicator
- Cross-hatch adhesion tester (per ASTM D3359)
- Spectrophotometer or colorimeter
- UV lamp (e.g., 365 nm)

Procedure:


- Ink Application: Apply a uniform film of the ink onto the substrate using a wire-wound rod of a specified thickness (e.g., 10 μm). Allow the ink to air dry or cure according to the

formulation's requirements.


- Adhesion Test: Once fully cured, perform a cross-hatch adhesion test to evaluate the ink's bonding to the substrate.
- Colorimetric Analysis: Measure the color coordinates (e.g., CIELAB Lab*) of the printed ink film with a spectrophotometer to ensure color consistency.
- Security Feature Verification: Illuminate the printed sample with the appropriate UV lamp in a darkened environment. Visually confirm the presence and uniformity of the fluorescent signal. Document the emission color.
- Chemical Resistance Test: Apply a drop of relevant chemicals (e.g., ethanol, acetone) to the ink surface for a set period, then wipe away and observe for any degradation, as chemical resistance is a key feature of security inks.

Visualized Workflows and Relationships

Diagrams are provided to illustrate the experimental workflow and the conceptual relationships between the components of the security ink.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for security ink formulation and testing.

[Click to download full resolution via product page](#)

Caption: Logical relationship of security ink components.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. zeyachem.net [zeyachem.net]
- 2. DuraPaint®3236 Pigment Orange 36 | Fineland Chem [finelandchem.com]
- 3. Pigment Orange 36 | 12236-62-3 [chemicalbook.com]
- 4. labelsandlabeling.com [labelsandlabeling.com]
- 5. zeyachem.net [zeyachem.net]
- 6. icdn.tradew.com [icdn.tradew.com]
- 7. bocsci.com [bocsci.com]
- 8. Pigment orange 36|Benzimidazolone Orange HL|CAS No.12236-62-3|C.I. No.Pigment orange 36 [xcolorpigment.com]
- 9. additivesforpolymer.com [additivesforpolymer.com]
- To cite this document: BenchChem. [Application Notes: Formulation of Pigment Orange 36 for Security Ink Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078092#formulation-of-pigment-orange-36-for-security-ink-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com